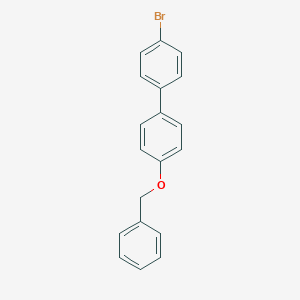

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAHVBDYCWBWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625823 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117692-99-6 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Benzyloxy 4 Bromo 1,1 Biphenyl

Carbon-Carbon Bond Formation for the Biphenyl (B1667301) Core Construction

The creation of the C-C bond linking the two phenyl rings is the key step in synthesizing 4-(benzyloxy)-4'-bromo-1,1'-biphenyl. This can be accomplished through two main pathways: the coupling of a (4-benzyloxy)phenyl unit with a (4-bromo)phenyl unit, or vice versa. Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of aryl-aryl bonds due to their high efficiency, functional group tolerance, and mild reaction conditions. gre.ac.uknih.gov Several named reactions fall under this category, each utilizing a different organometallic nucleophile to couple with an organic halide.

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biaryl compounds, owing to the stability and low toxicity of the boronic acid reagents. gre.ac.uk The reaction involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of this compound, this could involve reacting 4-(benzyloxy)phenylboronic acid with 1,4-dibromobenzene (B42075) or 4-bromophenylboronic acid with 4-bromo-1-(benzyloxy)benzene.

Optimization of the Suzuki-Miyaura coupling is critical for achieving high yields. Key parameters include the choice of palladium catalyst, ligand, base, and solvent system. nih.govmdpi.com For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are common catalysts, while bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed to facilitate the transmetalation step. nih.govmdpi.com Solvent systems often consist of a mixture of an organic solvent like toluene, THF, or 1,4-dioxane (B91453) with an aqueous phase. mdpi.comnih.gov

The scope of the Suzuki-Miyaura reaction is broad, tolerating a wide variety of functional groups on both coupling partners, which is a significant advantage in multi-step syntheses. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ (5% Pd) | S-Phos | K₃PO₄ | THF | 50 | ~90 | core.ac.uk |

| PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ | THF/H₂O | 77 | Good | nih.gov |

| Pd₂(dba)₃ (5% Pd) | None | K₂CO₃ | Toluene | Reflux | High | mdpi.com |

| G-COOH-Pd-10 | None | K₂CO₃ | DMF/H₂O | 110 | >95 | mdpi.com |

The Stille coupling utilizes organotin compounds (organostannanes) to couple with organic halides. organic-chemistry.org While effective, the primary drawback of this method is the toxicity of the tin reagents and byproducts. organic-chemistry.orgwikipedia.org Nevertheless, its tolerance of a vast array of functional groups makes it highly valuable, particularly in complex molecule synthesis. uwindsor.caresearchgate.net

The catalytic cycle of the Stille reaction is well-studied and involves three key steps: wikipedia.orguwindsor.ca

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1,4-dibromobenzene) to form a Pd(II) intermediate.

Transmetalation: The organostannane (e.g., (4-(benzyloxy)phenyl)tributylstannane) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.

The utility of the Stille reaction is demonstrated by its ability to proceed under neutral and mild conditions, which prevents the degradation of sensitive functional groups. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their boron and tin counterparts, which can allow for reactions to occur at lower temperatures. organic-chemistry.org The Negishi coupling is particularly useful for its broad scope, enabling the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org For the target molecule, this would involve preparing an organozinc species like (4-(benzyloxy)phenyl)zinc chloride to react with 1,4-dibromobenzene. rsc.orgresearchgate.net

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound as the nucleophilic partner. wikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation. wikipedia.orgorganic-chemistry.org Organosilanes are attractive reagents because they are generally non-toxic, stable, and environmentally benign. nih.gov The reaction can be performed with various aryl halides and arylsilanes, such as coupling 4-bromobenzyl ether with a phenyltrimethoxysilane (B147435) derivative, to form the biphenyl core. core.ac.uknih.govpsu.edu

In the quest for more sustainable and economical synthetic methods, iron has emerged as a promising alternative to palladium for catalyzing cross-coupling reactions. whiterose.ac.uk Iron is abundant, inexpensive, and has low toxicity. Iron-catalyzed cross-coupling reactions, such as Suzuki-type couplings, have been developed for the synthesis of biaryls. acs.orgresearchgate.netresearchgate.net

These reactions often utilize simple iron salts (e.g., FeCl₃, Fe(acac)₃) in combination with ligands like N-heterocyclic carbenes (NHCs) or phosphines. chemrxiv.org The nucleophilic partner can be an aryl Grignard reagent or, more recently, an aryl boronic ester activated by an organolithium reagent. whiterose.ac.ukchemrxiv.org Mechanistic studies suggest that these reactions may proceed via Fe(I) or other low-valent iron species, with the transmetalation step often being the most challenging. acs.orgchemrxiv.org While still under development, iron-catalyzed methods represent a significant step towards greener chemical synthesis. whiterose.ac.uk

Alternative Routes to Biphenyl Architectures

While palladium-catalyzed reactions dominate the field, classical methods for biphenyl synthesis offer alternative, albeit sometimes lower-yielding, pathways.

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules at high temperatures. organic-chemistry.orgthermofisher.com To form an unsymmetrical biphenyl like this compound, one aryl halide must be used in excess. byjus.com The reaction's scope has been expanded by modern variations that use ligands and can proceed under milder conditions. jk-sci.comwikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Gomberg-Bachmann Reaction: This reaction provides a route to unsymmetrical biaryls through the reaction of an aryl diazonium salt with another aromatic compound. wikipedia.org For instance, 4-bromoaniline (B143363) could be converted to its diazonium salt and then reacted with benzyloxybenzene in the presence of a base. mycollegevcampus.com A significant drawback of the original procedure is the typically low yields (often below 40%) due to numerous side reactions involving the highly reactive diazonium salt and aryl radical intermediates. wikipedia.orgmycollegevcampus.com Modern improvements, such as using phase-transfer catalysts, have been developed to enhance yields. researchgate.netgoogle.com

Regioselective Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group (—OCH₂C₆H₅) onto the biphenyl scaffold must be performed with high regioselectivity. This is typically achieved by forming an ether linkage with a pre-existing hydroxyl group on the biphenyl ring, most commonly at the 4-position.

The most direct and widely used method for forming the benzyloxy ether is the Williamson ether synthesis, a classic Sₙ2 nucleophilic substitution reaction. This process involves the deprotonation of a phenol (B47542), such as 4-hydroxybiphenyl, to form a more nucleophilic phenoxide anion. The phenoxide then attacks an electrophilic benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, displacing the halide and forming the desired ether. google.com

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). A patent for the synthesis of 4-benzyloxyphenol, a closely related precursor, specifies reacting hydroquinone (B1673460) with a benzyl halide after dissolution in methanol (B129727), followed by the addition of a base to initiate the reaction. google.com This method effectively prevents the oxidation of the hydroquinone starting material and yields a pure product. google.com

Table 3: Conditions for Williamson Ether Synthesis of Benzyloxyarenes | Phenolic Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4-Hydroxybiphenyl | Benzyl Bromide | K₂CO₃ | Acetone / DMF | Reflux | nih.gov | | Hydroquinone | Benzyl Halide | NaOH | Methanol | 65-75 | google.com | | Substituted Phenols | Benzyl Alcohol | FeCl₂·4H₂O / Ligand | Propylene Carbonate | 100 | nih.gov | | m-Cresol | Benzyl Chloride | KOH | Toluene / Water (PTC) | 50 | researchgate.net |

The efficiency of the Williamson ether synthesis can be significantly enhanced by employing phase-transfer catalysis (PTC). biomedres.us This technique is particularly useful when the nucleophile (the phenoxide salt) and the electrophile (the benzyl halide) reside in two immiscible phases, such as a solid-liquid or aqueous-organic system. researchgate.net

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the reaction by transporting the phenoxide anion from the aqueous or solid phase into the organic phase where the benzyl halide is dissolved. biomedres.usacs.org In the organic phase, the "naked" phenoxide anion is highly reactive and readily undergoes the Sₙ2 reaction. acs.org This method often leads to faster reaction rates, milder reaction conditions, and higher yields compared to traditional heterogeneous reactions, while minimizing the formation of byproducts. researchgate.net Studies on the alkylation of phenol have shown that the lipophilicity and structure of the quaternary ammonium cation significantly influence the catalytic activity. acs.org

Table 4: Common Phase-Transfer Catalysts for O-Alkylation

| Catalyst | Catalyst Type | Typical Reaction System | Key Advantage | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Liquid-Liquid, Solid-Liquid | High efficiency, commercially available | researchgate.net |

| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | Liquid-Liquid | Effective for generating nucleophiles in the organic phase | biomedres.us |

| 18-Crown-6 | Crown Ether | Solid-Liquid | Complexes with potassium ions (e.g., from K₂CO₃) | core.ac.uk |

Controlled Bromination Strategies for Aromatic Systems

The final functionalization step is the introduction of a bromine atom at the 4'-position of the biphenyl core. This requires a highly regioselective electrophilic aromatic substitution reaction.

The bromination of a substituted biphenyl like 4-(benzyloxy)-1,1'-biphenyl is governed by the directing effects of the existing substituent. The benzyloxy group is a powerful activating, ortho-, para-directing group. fiveable.me Direct bromination would therefore be expected to occur on the activated ring, primarily at the positions ortho to the benzyloxy group. To achieve bromination at the 4'-position of the other ring, the synthetic strategy must be carefully considered. Often, the biphenyl core is constructed from an already brominated precursor. However, if direct bromination of the biphenyl derivative is attempted, controlling the regioselectivity is paramount.

Selective bromination can be achieved by using specific brominating agents and controlling reaction conditions. nih.gov N-Bromosuccinimide (NBS) is a widely used reagent for the mild and selective bromination of activated aromatic rings. organic-chemistry.org Its reactivity can be tuned by the choice of solvent and catalyst. organic-chemistry.orgnsf.gov For instance, using NBS in polar solvents can favor nuclear bromination. researchgate.net The use of catalysts like zeolites or Lewis acids can enhance para-selectivity by sterically hindering attack at the ortho positions. nih.govresearchgate.net For a substrate like 4-phenylphenol, the hydroxyl group would direct bromination to the ortho positions (3- and 5-positions). To obtain the desired 4'-bromo isomer, it is often more synthetically viable to perform a Suzuki coupling between a 4-benzyloxyphenylboronic acid and a 1,4-dihalobenzene. Nevertheless, the principles of selective halogenation are critical in synthetic design. Research has shown that mandelic acid can catalyze a highly regioselective aromatic bromination with NBS under aqueous conditions at room temperature. organic-chemistry.orgnsf.gov

Table 5: Reagents for Regioselective Aromatic Bromination

| Reagent | Catalyst / Additive | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Mandelic Acid | Water | Highly regioselective for activated arenes at room temp. | organic-chemistry.orgnsf.gov |

| N-Bromosuccinimide (NBS) | Silica Gel | Dichloromethane | Good for regioselective bromination of phenols. | nih.govnih.gov |

| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid | Trifluoroacetic acid | Highly para-selective for activated arenes, avoids polybromination. | organic-chemistry.orgresearchgate.net |

Bromine Source and Reaction Condition Effects

One effective method involves the use of bromine monochloride (BrCl), which can be formed in situ or prepared beforehand. This process can yield 4-bromobiphenyl (B57062) or 4,4'-dibromobiphenyl (B48405) from biphenyl with high efficiency, achieving yields of at least 60% at ambient temperature within approximately one hour. researchgate.net To favor monobromination, at least 0.5 equivalents of Br₂ relative to biphenyl are necessary. researchgate.net Cooling the reaction medium to 5°C or below is often preferred to maintain BrCl in a liquid state, allowing for better reaction control. researchgate.net

N-bromosuccinimide (NBS) is another widely used reagent, often employed for its milder nature and selectivity. beilstein-journals.org It can be used under aqueous conditions at room temperature with a mandelic acid catalyst to achieve highly regioselective bromination. researchgate.net The catalytic cycle is believed to involve the interaction of the Lewis basic catalyst with NBS, which enhances the electrophilic character of the bromine atom. researchgate.net In the absence of a specific catalyst, NBS can be activated with a catalytic amount of acid, such as HCl, to brominate activated aromatic rings like acetanilide. beilstein-journals.org

Alternative "green" approaches utilize alkali metal bromides, such as ammonium bromide, in conjunction with an oxidant. One such system employs ammonium bromide with Oxone in methanol or water, which allows for the rapid and regioselective monobromination of various aromatic compounds at ambient temperature without a catalyst. researchgate.net This method is noted for its high efficiency and short reaction times. researchgate.net

The table below summarizes and compares various bromination methods applicable to aromatic compounds.

| Bromine Source/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| BrCl | Ambient temperature or cooled (≤5°C) | High efficiency; rapid reaction (~1 hour); can be formed in situ. | researchgate.net |

| N-bromosuccinimide (NBS) / Mandelic Acid | Aqueous conditions, room temperature | Highly regioselective; catalyst enhances bromine's electrophilicity. | researchgate.net |

| N-bromosuccinimide (NBS) / Catalytic Acid (e.g., HCl) | Acetonitrile solvent | Effective for activated aromatic rings; simple isolation. | beilstein-journals.org |

| Ammonium Bromide / Oxone | Methanol or water solvent, ambient temperature | Catalyst-free; rapid and efficient; environmentally benign ("green"). | researchgate.net |

Process Intensification and Sustainable Methodologies

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient chemical processes. nih.gov This paradigm shift in chemical manufacturing aims for dramatic improvements by decreasing equipment size, energy consumption, and waste production, ultimately fostering cheaper and more sustainable technologies. nih.gov In the context of synthesizing this compound, several modern methodologies align with the principles of process intensification and green chemistry.

Continuous Flow Chemistry Applications in Biphenyl Synthesis

Continuous flow chemistry has emerged as a powerful tool for process intensification in organic synthesis. frontiersin.org Instead of large-scale batch reactors, reactants are pumped through a network of tubes where they mix and react. This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety, and straightforward scalability. nih.gov

The Suzuki-Miyaura cross-coupling reaction, a cornerstone for biphenyl synthesis, is particularly amenable to flow chemistry. nih.govnih.gov Flow processes have been developed using both homogeneous and heterogeneous palladium catalysts. nih.gov Immobilized catalysts packed into a reactor bed are especially advantageous, as they can be used continuously, simplifying product purification and catalyst recycling. nih.gov This approach represents an efficient, automated, and safer alternative to conventional batch reactions for producing biaryl compounds. nih.gov For example, a continuous flow process for biaryls can be connected to a purification system, such as supercritical carbon dioxide extraction, to separate the desired product from salts and other byproducts in a continuous manner. mdpi.com

Mechanochemical Approaches for Cross-Coupling

Mechanochemistry, particularly through ball-milling, offers a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.net In this technique, mechanical energy is used to induce chemical reactions between solid-state reactants, often in the absence of any solvent. manchester.ac.uknih.gov This approach can significantly reduce waste and simplify product workup.

Solvent-free, ligand-free palladium-catalyzed oxidative homocoupling of aryl boronic acids has been achieved using ball-milling to produce biphenyl derivatives. researchgate.netmanchester.ac.uk This method is simple, fast, and efficient. manchester.ac.uk Mechanochemical approaches have also been applied to Friedel-Crafts type reactions for the functionalization of biphenyls. nih.gov The use of mechanochemistry aligns with the principles of green chemistry by minimizing solvent use and often reducing reaction times and energy consumption compared to conventional methods. nih.gov

Biocatalytic Approaches to Biphenyl Functionalization (General Principles)

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations, offering a green and powerful tool for organic synthesis. tandfonline.comacs.org While a complete enzymatic synthesis of this compound is not established, the principles of biocatalysis can be applied to the functionalization of the biphenyl core.

Aromatic ring-hydroxylating dioxygenases, such as biphenyl dioxygenase (BphA), are enzymes that can introduce hydroxyl groups onto the biphenyl ring with high regio- and stereoselectivity. nih.gov These enzymes activate molecular oxygen and incorporate it into the aromatic substrate, typically forming cis-dihydrodiols, which can then be converted to hydroxylated biphenyls. tandfonline.com The substrate specificity of these enzymes can be altered through protein engineering techniques like directed evolution, expanding their utility for creating novel functionalized molecules. nih.gov

Other enzymes, such as laccases, are multicopper oxidases that catalyze the one-electron oxidation of phenolic compounds. researchgate.netnih.gov This oxidation generates phenoxy radicals that can undergo coupling reactions to form biphenyl or phenyl ether linkages, effectively polymerizing the substrates. nih.gov This capability has been explored for the synthesis of bioactive compounds and for bioremediation purposes, such as the degradation of polychlorinated biphenyls (PCBs). nih.gov These enzymatic methods operate under mild, aqueous conditions and represent a sustainable approach to the synthesis and modification of biphenyl structures. tandfonline.com

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzyloxy 4 Bromo 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise structure of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton and the chemical environment of each atom can be assembled.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the benzylic protons and the aromatic protons of the three phenyl rings. The benzylic methylene (B1212753) protons (-CH₂-) are expected to appear as a characteristic singlet at approximately 5.11 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

The aromatic region, typically between 7.00 and 7.60 ppm, is more complex due to the overlapping signals of the 13 aromatic protons. Based on the analysis of similar substituted biphenyl (B1667301) systems, a predicted assignment can be made. rsc.orgrsc.org The protons on the benzyloxy ring (H-2'', H-3'', H-4'') are expected between 7.30-7.45 ppm. The protons on the phenyl ring attached to the benzyloxy group appear as two doublets, with H-2'/H-6' around 7.48 ppm and H-3'/H-5' at approximately 7.03 ppm, the latter being shifted upfield due to the electron-donating effect of the ether oxygen. The protons on the brominated phenyl ring also appear as two doublets, with H-2/H-6 around 7.40 ppm and H-3/H-5 at approximately 7.55 ppm.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The benzylic carbon (-CH₂) is anticipated around 70.1 ppm. The spectrum would show 13 distinct signals for the aromatic carbons, as the plane of symmetry in the para-substituted rings makes certain carbons chemically equivalent. Key signals include the carbon attached to the oxygen (C-4') at approximately 158.8 ppm, the carbon attached to bromine (C-4) around 121.5 ppm, and the quaternary carbons linking the biphenyl rings (C-1 and C-1') at approximately 140.0 ppm and 133.5 ppm, respectively. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂- | 5.11 (s, 2H) | 70.1 |

| 1 | - | 140.0 |

| 2, 6 | 7.40 (d, 2H) | 128.6 |

| 3, 5 | 7.55 (d, 2H) | 132.1 |

| 4 | - | 121.5 |

| 1' | - | 133.5 |

| 2', 6' | 7.48 (d, 2H) | 128.3 |

| 3', 5' | 7.03 (d, 2H) | 115.3 |

| 4' | - | 158.8 |

| 1'' | - | 136.9 |

| 2'', 6'' | 7.42 (d, 2H) | 127.6 |

| 3'', 5'' | 7.37 (t, 2H) | 128.7 |

| 4'' | 7.32 (t, 1H) | 128.2 |

Note: Predicted values are based on data from analogous compounds. Experimental values may vary. (s = singlet, d = doublet, t = triplet).

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons on each ring, such as between H-2/H-3 and H-5/H-6 on the bromophenyl ring, confirming their ortho relationship. Similar correlations would exist for the protons on the other two rings. The absence of correlations between protons on different rings confirms their separation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). nih.gov The HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and, crucially, would show a correlation between the benzylic proton singlet at ~5.11 ppm and the benzylic carbon signal at ~70.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds), which is vital for piecing together the molecular fragments. nih.gov Key HMBC correlations would include the signal from the benzylic protons (~5.11 ppm) to the C-4' carbon (~158.8 ppm) and the C-1'' carbon (~136.9 ppm), confirming the attachment of the benzyloxy group to the biphenyl system. Furthermore, correlations between protons on one biphenyl ring (e.g., H-2/H-6) and the quaternary carbon of the adjacent ring (C-1') would unequivocally establish the biphenyl linkage.

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual isomers. In biphenyl derivatives, this phenomenon is typically observed when bulky substituents are present in the ortho positions of both rings, which sterically impede free rotation around the C1-C1' bond.

For this compound, the substituents are in the para positions (4 and 4'). This substitution pattern does not introduce significant steric hindrance near the axis of rotation. Consequently, the energy barrier for rotation around the central C-C bond is low, and rapid interconversion between conformational states occurs at room temperature on the NMR timescale. Therefore, the compound is not expected to exhibit atropisomerism, and separate signals for different rotamers would not be observed in the NMR spectrum under standard conditions.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. The molecular formula of this compound is C₁₉H₁₅BrO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), the theoretical monoisotopic mass can be calculated.

HRMS analysis would provide an experimental mass measurement accurate to several decimal places. A close match between the experimental mass and the calculated theoretical mass (typically within a 5 ppm error margin) serves as unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅BrO |

| Calculated Exact Mass ([M(⁷⁹Br)+H]⁺) | 351.0382 Da |

| Calculated Exact Mass ([M(⁸¹Br)+H]⁺) | 353.0361 Da |

The presence of bromine results in a characteristic isotopic pattern with two major peaks (M and M+2) of nearly equal intensity.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of the compound), which is then subjected to fragmentation, typically through collision-induced dissociation (CID). chemrxiv.org The resulting fragment ions are then mass-analyzed, providing valuable structural information. nih.govnih.gov

The most probable fragmentation pathway for the protonated molecule [C₁₉H₁₅BrO+H]⁺ involves the cleavage of the weakest bonds. The benzylic ether C-O bond is particularly susceptible to cleavage. The primary fragmentation is expected to be the loss of a neutral bromophenoxy-phenyl radical, leading to the formation of a highly stable benzyl (B1604629) cation or its rearranged tropylium (B1234903) isomer, which would produce a very intense peak at m/z 91. An alternative cleavage can result in the formation of the 4'-bromo-[1,1'-biphenyl]-4-oxonium ion. Further fragmentation could involve the loss of the bromine atom or cleavage of the biphenyl C-C bond.

Table 3: Predicted Major Fragment Ions in MS/MS Analysis of this compound

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 91.0542 | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond |

| 259.9807 | [C₁₂H₈Br]⁺ | Loss of benzyloxy radical from the molecular ion |

| 152.0620 | [C₁₂H₈]⁺ | Loss of Br radical from the [C₁₂H₈Br]⁺ fragment |

| 169.0335 | [C₁₃H₉O]⁺ | Loss of bromophenyl radical from the molecular ion |

Hyphenated Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment

Hyphenated chromatography-mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the purity assessment of synthetic compounds like this compound. These methods provide both qualitative and quantitative information, allowing for the separation, identification, and quantification of the main compound and any potential impurities. nih.govnih.gov

In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. For this compound, the mass spectrometer would detect the molecular ion and characteristic fragments. Key fragments would likely arise from the cleavage of the benzylic ether bond and from the 4-bromobiphenyl (B57062) moiety. ojp.govnist.gov The fragmentation pattern of the 4-bromobiphenyl portion can be compared to established library data for confident identification. nist.gov

LC-MS is particularly useful for less volatile or thermally labile compounds and has become a cornerstone in pharmaceutical analysis for purity and impurity profiling. nih.govsigmaaldrich.comlcms.cz In this technique, the compound is separated via high-performance liquid chromatography (HPLC) and subsequently introduced into the mass spectrometer, often using electrospray ionization (ESI). nih.gov This method is highly sensitive and can detect trace-level impurities that may co-elute with the main peak in conventional HPLC analysis. nih.gov For this compound, an LC-MS method would be developed to separate it from starting materials (e.g., 4'-bromo-[1,1'-biphenyl]-4-ol and benzyl bromide) and by-products of the synthesis. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the parent compound and its impurities. umb.edu

The table below outlines the principles and applications of these techniques for the analysis of this compound.

| Technique | Principle | Application for this compound | Expected Observations |

| GC-MS | Separation by volatility, ionization by electron impact, detection by mass. thermofisher.com | Purity assessment, identification of volatile impurities. | Molecular ion peak (M+), fragmentation pattern showing loss of benzyl group, characteristic ions of bromobiphenyl. nist.gov |

| LC-MS | Separation by polarity/affinity, soft ionization (e.g., ESI), detection by mass. nih.gov | High-sensitivity purity assessment, detection of non-volatile impurities and reaction by-products. nih.gov | Protonated molecular ion [M+H]+, confirmation of molecular weight, detection of trace impurities. umb.edu |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure.

The spectrum would be dominated by signals from the aromatic rings and the ether linkage. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl and biphenyl rings are expected in the 1600-1450 cm⁻¹ region. researchgate.net A strong absorption band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether is anticipated around 1250 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. Data from related compounds like biphenyl and 4-bromobiphenyl can be used to assign the peaks related to the biphenyl core. nist.govchemicalbook.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Rings | 3100 - 3000 |

| C-H Stretch | Methylene (-CH₂-) | 2950 - 2850 |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1250 |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | ~1050 |

| C-H Out-of-Plane Bend | Substituted Aromatics | 900 - 675 |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric molecular vibrations. nih.gov For this compound, the Raman spectrum would provide detailed information about the carbon skeleton, especially the biphenyl moiety. researchgate.net

The symmetric "ring breathing" mode of the phenyl rings typically gives rise to a strong Raman signal around 1000 cm⁻¹. researchgate.net The inter-ring C-C stretch of the biphenyl unit is also a characteristic Raman band. Aromatic C=C stretching vibrations are observed in the 1600-1580 cm⁻¹ region. researchgate.net The presence of different substitution patterns on the two phenyl rings of the biphenyl core can be distinguished by analyzing the shifts and intensities of these characteristic peaks. researchgate.net Raman spectroscopy can also be a sensitive method for detecting polymorphic impurities in solid samples. sfu.ca

Key expected Raman shifts for this compound are listed in the table below.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C=C Stretch | Aromatic Rings | 1610 - 1580 |

| Inter-ring C-C Stretch | Biphenyl | ~1280 |

| Ring Breathing | Phenyl Rings | ~1000 |

| C-H Bend | Aromatic Rings | 1180 - 1150 |

| C-Br Stretch | Bromo-Aromatic | ~350 - 250 |

In Situ Spectroscopic Monitoring of Reactions

The synthesis of this compound, typically via a Williamson ether synthesis from 4'-bromo-[1,1'-biphenyl]-4-ol and a benzyl halide, can be monitored in real-time using in situ vibrational spectroscopy. chemrxiv.org Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. researchgate.netresearchgate.net

By inserting a probe directly into the reaction vessel, one could monitor the disappearance of the broad O-H stretching band of the starting phenol (B47542) (around 3300 cm⁻¹) and the simultaneous appearance of the characteristic C-O-C ether stretching bands of the product. researchgate.net This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and the detection of any transient intermediates or side-product formation, leading to improved process control and efficiency. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in It provides accurate data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. carleton.edu

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

Single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its molecular structure in the solid state. carleton.edu While specific crystallographic data for this exact compound is not publicly available, data from the closely related structure, 4-bromo-4'-methoxy-biphenyl, provides a strong basis for understanding its key structural features. researchgate.net In 4-bromo-4'-methoxy-biphenyl, the two phenyl rings of the biphenyl core are not coplanar, exhibiting a dihedral angle between them. A similar twisted conformation is expected for this compound due to steric hindrance.

The tables below present expected values for key structural parameters of this compound, based on published data for the analogous compound 4-bromo-4'-methoxy-biphenyl. researchgate.net

Table of Expected Bond Lengths Data based on the analogue 4-bromo-4'-methoxy-biphenyl researchgate.net

| Bond | Expected Length (Å) |

| C-Br | ~1.90 |

| C-C (inter-ring) | ~1.49 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-O (Aryl-O) | ~1.37 |

| C-O (Alkyl-O) | ~1.43 (Expected) |

Table of Expected Bond Angles Data based on the analogue 4-bromo-4'-methoxy-biphenyl researchgate.net

| Angle | Expected Value (°) |

| C-C-C (aromatic) | 118 - 121 |

| C-C-Br | ~119 |

| C-O-C (ether) | ~118 (Expected) |

| C-C-O (Aryl-O) | ~119 |

Table of Expected Dihedral Angles Data based on the analogue 4-bromo-4'-methoxy-biphenyl researchgate.net

| Dihedral Angle | Description | Expected Value (°) |

| C-C-C-C | Angle between the two phenyl rings | ~35 - 45 |

This crystallographic information is fundamental to understanding the molecule's packing in the crystal lattice and its potential intermolecular interactions, such as C-H···π interactions. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O, pi...pi interactions)

Detailed crystallographic data for this compound is not available in the public domain. An analysis of its crystal packing, including specific intermolecular contacts like C-H···O or π···π stacking interactions, requires single-crystal X-ray diffraction data, which has not been reported. While biphenyl systems are known to engage in π···π stacking, the specific geometry and energetic contribution of such interactions in this molecule are undetermined. nih.govresearchgate.net Similarly, the presence and characteristics of weak C-H···O hydrogen bonds cannot be confirmed without structural elucidation. nih.gov

Reactivity and Strategic Functional Group Transformations of 4 Benzyloxy 4 Bromo 1,1 Biphenyl

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in the 4'-position of the biphenyl (B1667301) system is a key site for a variety of synthetic modifications. Its reactivity is typical of an aryl bromide, making it amenable to a host of well-established transformations, particularly transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl bromide moiety of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl serves as an excellent electrophilic partner in these transformations. These reactions allow for the extension of the biphenyl core, introducing a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used to synthesize substituted biphenyls and other biaryl compounds under mild conditions with high functional group tolerance. berkeley.eduwikipedia.org The general transformation allows for the creation of terphenyl systems or the introduction of other aryl or vinyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium complexes in the presence of a base, is a reliable method for vinylation, leading to the formation of stilbene-like structures. researchgate.netyoutube.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov It is an effective method for constructing arylalkynes.

Stille Coupling: The Stille coupling reaction pairs the aryl bromide with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback. wikipedia.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Substituted Biphenyl/Styrene |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |

| Stille | Organostannane | Pd catalyst | Substituted Biphenyl |

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally resistant to classical nucleophilic substitution, under certain conditions, the bromine atom of this compound can be displaced by a nucleophile. Such reactions, known as nucleophilic aromatic substitution (SNA_r), typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. reddit.com

However, two primary mechanisms can be considered:

Addition-Elimination Mechanism: This pathway involves the attack of a nucleophile on the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the bromide ion yields the substituted product. This mechanism is generally facilitated by strong electron-withdrawing groups at the ortho and para positions, which stabilize the intermediate. For this compound, this reaction would likely require forcing conditions (high temperature and pressure) and a very strong nucleophile, such as an alkoxide. youtube.com

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination reaction can occur, forming a highly reactive benzyne intermediate. reddit.comyoutube.com The nucleophile then adds to the benzyne, followed by protonation, to give the final product. A key requirement for this mechanism is the presence of a proton on a carbon adjacent (ortho) to the leaving group. wikipedia.org

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

A powerful method for functionalizing aryl halides is through metal-halogen exchange. This reaction converts the relatively unreactive carbon-bromine bond into a highly nucleophilic organometallic species. harvard.edu Treatment of this compound with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures, results in the rapid exchange of bromine for lithium. nih.govresearchgate.net

The resulting aryllithium intermediate is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups. This two-step sequence provides a versatile route to a diverse range of derivatives.

Table 2: Examples of Functionalization via Metal-Halogen Exchange

| Step 1: Exchange Reagent | Step 2: Electrophile | Introduced Functional Group |

| n-BuLi / t-BuLi | CO₂ | Carboxylic Acid (-COOH) |

| n-BuLi / t-BuLi | DMF | Aldehyde (-CHO) |

| n-BuLi / t-BuLi | R₂C=O (Ketone/Aldehyde) | Secondary/Tertiary Alcohol |

| n-BuLi / t-BuLi | R-X (Alkyl Halide) | Alkyl Group (-R) |

| n-BuLi / t-BuLi | B(OR)₃ (Borate Ester) | Boronic Acid (-B(OH)₂) |

Similarly, Grignard reagents can be formed by reacting the aryl bromide with magnesium metal, although this process can sometimes be more challenging to initiate than lithium-halogen exchange. nih.gov

Reductive Transformations of Brominated Arene

The aryl bromide can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful when the biphenyl core is desired without the 4'-substituent that was necessary for previous synthetic steps.

Catalytic Hydrogenation: A common method for this transformation is catalytic hydrogenation. This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). researchgate.net A base, such as sodium hydroxide (B78521) or triethylamine, is typically added to neutralize the hydrogen bromide (HBr) formed during the reaction. A significant challenge in this approach is the potential for simultaneous hydrogenolysis of the benzyloxy ether protecting group (see section 4.2.1).

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate or 2-propanol, is used to provide the hydrogen in situ in the presence of a palladium catalyst. researchgate.netbohrium.com This can sometimes offer different selectivity compared to direct hydrogenation.

Transformations Involving the Benzyloxy Ether Moiety

The benzyloxy group serves as a common protecting group for the phenol (B47542) functionality. Its removal, or deprotection, is a crucial step in many synthetic sequences to unmask the hydroxyl group for further reaction or to yield the final target molecule.

Selective Ether Cleavage Reactions (Deprotection)

Hydrogenolysis: The most common and often mildest method for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis. ambeed.com The substrate is treated with hydrogen gas (H₂) over a palladium catalyst (Pd/C). This reaction cleaves the carbon-oxygen bond of the ether, liberating the free phenol and generating toluene as a byproduct. This method is clean and efficient but is incompatible with other functional groups that are also susceptible to reduction, such as alkenes, alkynes, or nitro groups. As noted previously, this reaction can compete with the reduction of the aryl bromide.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (BCl₃), are highly effective at cleaving benzyl ethers. reddit.comatlanchimpharma.comorganic-chemistry.org The reaction typically proceeds at low temperatures. These reagents are powerful and may not be suitable for substrates with other acid-sensitive functional groups. organic-chemistry.org

Table 3: Common Methods for Benzyl Ether Deprotection

| Method | Reagents | Byproduct | Key Considerations |

| Hydrogenolysis | H₂, Pd/C | Toluene | Incompatible with reducible groups (e.g., alkenes, alkynes, C-Br bond). |

| Lewis Acid Cleavage | BBr₃ or BCl₃ | Benzyl Bromide/Chloride | Harsh conditions, sensitive to other acid-labile groups. |

Stability and Reactivity under Diverse Reaction Conditions

The this compound molecule possesses two primary sites for chemical modification: the carbon-bromine (C-Br) bond and the benzyloxy group. The biphenyl scaffold itself is generally stable but can be functionalized under specific conditions.

Reactivity of the C-Br Bond: The aryl bromide functionality is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4'-position.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with a boronic acid or ester. It is a robust method for synthesizing more complex biaryl structures. berkeley.edu For instance, coupling with phenylboronic acid would yield a terphenyl derivative.

Sonogashira Coupling: This reaction introduces an alkyne group by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for constructing arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine, providing access to a wide array of arylamine derivatives. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, though it is sometimes less straightforward than other coupling reactions.

The reactivity order for aryl halides in these coupling reactions is typically I > Br > Cl > F, making the bromo-substituent on this compound highly suitable for these transformations. wikipedia.org

Stability and Reactivity of the Benzyloxy Group: The benzyloxy group is a common protecting group for phenols due to its general stability under a variety of reaction conditions, including many that are used to functionalize the C-Br bond.

Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. acs.orgorganic-chemistry.org This stability allows for selective manipulation of the bromo-group without affecting the benzyloxy ether.

Cleavage (Deprotection): The benzyl group can be removed under specific conditions to reveal the phenol. The most common method is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). organic-chemistry.org This method is generally clean and high-yielding. Alternative methods include treatment with strong acids or oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), particularly for substituted benzyl ethers. organic-chemistry.org Visible-light-mediated debenzylation offers a milder alternative that is compatible with a wider range of functional groups. acs.org

The following table summarizes the typical reactivity and stability of the key functional groups in this compound under common reaction types.

| Reaction Type | C-Br Bond Reactivity | Benzyloxy Group Stability |

| Suzuki-Miyaura Coupling | High reactivity with boronic acids/esters | Generally stable |

| Sonogashira Coupling | High reactivity with terminal alkynes | Generally stable |

| Buchwald-Hartwig Amination | High reactivity with primary/secondary amines | Generally stable |

| **Catalytic Hydrogenolysis (e.g., Pd/C, H₂) ** | Reductive dehalogenation possible | Cleaved to phenol |

| Strong Acid (e.g., HBr, BCl₃) | Stable | Can be cleaved |

| Oxidative Conditions (e.g., DDQ) | Stable | Can be cleaved |

Regioselective Functionalization of the Biphenyl System

Beyond the transformations of the existing bromo and benzyloxy groups, the biphenyl scaffold itself can be functionalized. Achieving regioselectivity—the ability to target a specific C-H bond among the many available on the two phenyl rings—is a significant synthetic challenge.

Directed C-H activation is a powerful strategy that utilizes a directing group within a molecule to guide a transition metal catalyst to a specific C-H bond, typically in the ortho position. acs.org While the benzyloxy group on this compound is not a classical strong directing group for C-H activation, the ether oxygen can exert a directing effect under certain conditions, potentially facilitating functionalization at the C-H bonds ortho to the benzyloxy group (the 3- and 5-positions).

Research into C-H activation of biphenyl scaffolds is an active area. acs.orgacs.org Strategies often involve installing a temporary directing group to achieve functionalization at otherwise inaccessible positions, such as the meta-position. acs.orgacs.orgnih.gov For example, nitrile-based templates have been used to direct meta-C-H olefination and acetoxylation on biphenyl systems. acs.orgacs.orgnih.gov While not directly applied to this compound in the reviewed literature, these principles demonstrate the potential for regioselective functionalization of its biphenyl core through strategic installation of a directing group.

The table below outlines conceptual C-H activation strategies relevant to biphenyl systems.

| Strategy | Directing Group | Targeted Position | Catalyst System (Typical) |

| Ortho-Activation | Ether Oxygen (weak) | Ortho to -OBn | Pd, Rh, Ir |

| Meta-Activation | Removable Nitrile Template | Meta to template | Pd |

| Distal-Activation | U-shaped Template | Meta or Para | Pd |

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. scispace.com This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship studies without resorting to de novo synthesis. scispace.comrti.org

For a molecule like this compound, LSF could be applied in several ways:

Modification of the Aryl Bromide: The C-Br bond is an ideal target for LSF. A variety of cross-coupling reactions can be employed to introduce diverse substituents at the 4'-position on a complex scaffold containing the 4-(benzyloxy)biphenyl core. For example, a late-stage methylation of an aryl chloride (a less reactive but analogous halide) has been demonstrated using potassium methyltrifluoroborate, showcasing the potential for similar transformations on the aryl bromide. acs.org

C-H Functionalization: As discussed, C-H activation methods can be used to directly modify the biphenyl backbone. LSF C-H functionalization is a rapidly developing field, with methods emerging for various positions on aromatic rings. acs.org While challenging, direct, non-directed C-H activation could potentially functionalize positions based on their steric or electronic properties. For instance, methods for the silylation of C-H bonds often exhibit high regioselectivity based on sterics. scispace.com

Aromatic C-H bromination is another LSF technique that can install a "handle" for further modification. rti.org Although this compound is already brominated, this strategy could be relevant for functionalizing other positions on the biphenyl rings in related, non-brominated analogues.

Computational and Theoretical Investigations of 4 Benzyloxy 4 Bromo 1,1 Biphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and various electronic properties of organic compounds.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. gatech.edu For complex molecules like 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl, this process is crucial for understanding its structural parameters.

Computational studies on analogous structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, have been performed using DFT at the B3LYP/6–311+G(d,p) level of theory to optimize the molecular structure. nih.govrri.res.in This level of theory is well-regarded for its ability to produce results that are in good agreement with experimental data from techniques like X-ray diffraction. nih.gov The optimization process yields key geometric parameters, including bond lengths, bond angles, and torsion (dihedral) angles. sciforum.net For this compound, the critical parameters would be the C-C bond length between the two phenyl rings, the C-Br bond length, the C-O-C bond angle of the benzyloxy group, and the dihedral angle between the biphenyl (B1667301) rings. Analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, such regions would be expected around the oxygen atom of the benzyloxy group due to its high electronegativity and lone pairs of electrons.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack.

Green Regions : Represent neutral potential.

The MEP map provides a clear picture of the molecule's charge distribution, highlighting the electronegative character of the oxygen and bromine atoms and identifying the sites most likely to engage in intermolecular interactions. tandfonline.comniscpr.res.in

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com The energies of these orbitals and the gap between them are critical determinants of a molecule's chemical reactivity and kinetic stability. nih.goveurjchem.com

HOMO : Represents the ability of a molecule to donate an electron. In a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO is primarily localized on the biphenyl rings, with some contribution from the oxygen atom in the benzyloxy group. nih.gov This suggests that this part of the molecule is the most likely site for oxidation.

LUMO : Represents the ability of a molecule to accept an electron. The distribution of the LUMO indicates the most probable sites for reduction or nucleophilic attack. nih.gov

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.goveurjchem.com Conversely, a small energy gap suggests the molecule is more reactive.

Based on the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

| Parameter | Symbol | Formula | Calculated Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.0814 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | - | -1.7466 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.3347 | Indicates chemical reactivity and stability. |

| Ionization Potential | I | -EHOMO | 6.0814 | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | 1.7466 | Energy released when an electron is added. |

| Electronegativity | χ | (I + A) / 2 | 3.9140 | The power of an atom to attract electrons. |

| Chemical Hardness | η | (I - A) / 2 | 2.1674 | Resistance to change in electron configuration. |

| Chemical Softness | S | 1 / (2η) | 0.2307 | Measure of the polarizability of the molecule. |

| Electrophilicity Index | ω | χ² / (2η) | 3.5340 | A measure of electrophilic power. |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. tandfonline.com By using DFT methods, the harmonic vibrational frequencies corresponding to the different normal modes of the molecule can be computed. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental spectra.

This analysis is crucial for:

Structural Confirmation : A good agreement between the calculated and experimental vibrational spectra provides strong evidence for the optimized molecular structure. researchgate.net

Band Assignment : Theoretical calculations, often coupled with Potential Energy Distribution (PED) analysis, allow for the unambiguous assignment of specific vibrational modes (e.g., C-H stretching, C=C ring stretching, C-O stretching) to the observed absorption bands in the experimental spectrum. tandfonline.com

For this compound, this would involve identifying characteristic vibrations of the biphenyl core, the benzyloxy group, and the C-Br bond.

Molecular Dynamics (MD) Simulations for Conformational Landscape

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape at a given temperature.

The biphenyl core is not rigid; the two phenyl rings can rotate relative to each other around the central C-C single bond. The angle describing this rotation is known as the dihedral or torsional angle. In the gas phase, the equilibrium dihedral angle of biphenyl is around 44°, a compromise between steric hindrance of the ortho-hydrogens (favoring a twisted conformation) and π-conjugation (favoring a planar conformation). researchgate.net

In this compound, the bulky benzyloxy and bromo substituents will influence this rotational profile. MD simulations can be used to:

Map the Potential Energy Surface : By simulating the molecule at various fixed dihedral angles, the energy barriers to rotation can be calculated.

Simulate Conformational Dynamics : At a given temperature, the simulation would show the molecule dynamically exploring different conformations, with the dihedral angle fluctuating around low-energy minima. westmont.edu Studies on similar substituted biphenyls show that the dihedral angle is a sensitive parameter influenced by substitution and crystal packing forces. nih.govresearchgate.net For instance, in a crystalline analogue, dihedral angles between adjacent aromatic rings were found to be 26.09° and 69.93°. rri.res.in

Identify Dominant Conformations : Analysis of the MD trajectory would reveal the most populated conformational states and the timescales for transitions between them.

Solvent Effects on Molecular Conformation

Computational studies, often employing methods like Density Functional Theory (DFT) combined with continuum solvent models such as the Polarization Continuum Model (PCM), allow for the investigation of these solvent effects. primescholars.com These models treat the solvent as a continuous medium with a specific dielectric constant, enabling the calculation of molecular properties in different solvent environments. primescholars.comresearchgate.net

For biphenyl systems, the planarity of the rings is a balance between two opposing factors: steric hindrance between ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the central C-C bond, which favors a planar arrangement. ic.ac.uk Solvation can alter this balance. ic.ac.uk For instance, polar solvents might stabilize conformations with larger dipole moments, while nonpolar solvents may favor less polar structures. Molecular dynamics simulations in explicit solvent models can provide a more detailed picture of the specific interactions between the solute and individual solvent molecules. researchgate.netrsc.org

The following table summarizes the typical effects of different solvent types on the conformation of biphenyl derivatives:

| Solvent Type | Dielectric Constant | Expected Effect on Dihedral Angle | Rationale |

| Nonpolar (e.g., Toluene) | Low | May favor a larger dihedral angle to minimize steric repulsion, though π-stacking interactions could also play a role. | Minimal stabilization of polar conformations. |

| Polar Aprotic (e.g., DMSO) | High | Can stabilize conformations with a significant dipole moment, potentially leading to a smaller dihedral angle. | Dipole-dipole interactions between solute and solvent. |

| Polar Protic (e.g., Ethanol, Water) | High | Can form hydrogen bonds, potentially influencing the conformation of the benzyloxy group and indirectly affecting the biphenyl dihedral angle. | Specific hydrogen bonding interactions. |

It is important to note that the specific substitution pattern of this compound, with the bulky benzyloxy group and the bromo substituent, will also play a crucial role in determining the precise solvent effects on its conformation.

Exploration of Conformational Energy Landscapes

The conformational energy landscape provides a map of the potential energy of a molecule as a function of its geometry. nih.govbiorxiv.orgcam.ac.uk For this compound, the most significant conformational degrees of freedom are the torsional angles around the C-C single bond connecting the two phenyl rings and the bonds within the benzyloxy group.

Computational methods are employed to explore this landscape and identify the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. ic.ac.ukutah.edu A key feature of the biphenyl energy landscape is the double-well potential associated with the rotation around the central C-C bond, with two equivalent twisted conformations being the most stable. utah.edu

The energy profile for the rotation around the central C-C bond of a substituted biphenyl typically shows:

Energy Minima: At non-planar (twisted) conformations, where steric repulsion is minimized. The dihedral angle at the minimum is typically around 45°. libretexts.org

Energy Maxima: At planar or near-planar conformations, due to steric hindrance between the ortho substituents on the two rings. ic.ac.uk

The presence of the benzyloxy and bromo substituents in this compound will influence the shape of this energy landscape. The bulky benzyloxy group, in particular, can be expected to increase the energy barrier to rotation around the central C-C bond.

Below is a representative table illustrating how different computational methods can be used to probe the conformational energy landscape:

| Computational Method | Information Obtained |

| Potential Energy Surface (PES) Scan | A one-dimensional or multi-dimensional plot of energy versus one or more torsional angles, revealing the locations of minima and maxima. |

| Geometry Optimization | Identifies the precise geometries of stable conformations (local minima) on the PES. |

| Frequency Calculation | Confirms that optimized structures are true minima (no imaginary frequencies) and provides information about vibrational modes. |

| Transition State Search | Locates the saddle points on the PES that correspond to the energy barriers between different conformations. |

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound, particularly in the context of its synthesis.

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net Computational chemistry can map out the entire reaction pathway for such transformations, identifying the structures and energies of reactants, intermediates, transition states, and products.

For a typical Suzuki-Miyaura coupling, the key steps that can be computationally investigated include:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of an aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two aryl groups are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst.

By calculating the energies of the transition states for each step, the rate-determining step of the reaction can be identified. nih.gov This information is crucial for optimizing reaction conditions to improve yield and efficiency.

Investigation of Catalytic Cycles and Ligand Effects in Metal-Catalyzed Reactions

In metal-catalyzed reactions, such as the palladium-catalyzed synthesis of biphenyls, the ligands coordinated to the metal center play a critical role in determining the catalyst's activity and selectivity. nih.govnih.govnih.govrug.nlrsc.org Computational modeling allows for a detailed investigation of how different ligands influence the catalytic cycle.

For instance, DFT calculations can be used to:

Model the structure of the active catalyst: This includes the coordination of ligands to the palladium center.

Calculate the energies of intermediates and transition states for different ligand systems. This can explain why certain ligands lead to faster reaction rates or higher yields.

Probe the electronic effects of ligands: The electron-donating or electron-withdrawing properties of ligands can influence the reactivity of the metal center.

Analyze steric effects: The size and shape of ligands can affect the accessibility of the metal center to the reactants and influence the stereochemistry of the products.

The following table outlines the influence of different ligand characteristics on catalytic performance, which can be explored computationally:

| Ligand Property | Influence on Catalytic Cycle | Computational Approach |

| Steric Bulk | Can promote reductive elimination and prevent catalyst deactivation. May also influence regioselectivity. | Model catalytic intermediates with different sized ligands and compare their energies and geometries. |

| Electron-Donating/Withdrawing Ability | Affects the electron density at the metal center, influencing the rates of oxidative addition and reductive elimination. | Analyze the electronic structure of the catalyst-ligand complex (e.g., through population analysis). |

| Bite Angle (for bidentate ligands) | Influences the geometry of the metal complex and can have a significant impact on the rate of reductive elimination. | Constrained geometry optimizations to explore the effect of bite angle on the energy of the transition state for reductive elimination. |

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its macroscopic properties. nih.govresearchgate.net For this compound, computational methods can be used to predict a range of properties based on its calculated electronic and geometric structure.

These studies often involve calculating molecular descriptors, which are numerical values that encode information about the molecule's structure. These descriptors can then be correlated with experimental data to build predictive models.

Key properties of this compound that can be investigated through computational SPR studies include:

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's electronic behavior, such as its reactivity and its potential use in electronic materials. nih.govrri.res.in The HOMO-LUMO gap can provide an indication of the molecule's kinetic stability. nih.govrri.res.in

Optical Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule, providing insights into its color and how it interacts with light. dntb.gov.ua

Thermodynamic Properties: Computational methods can be used to calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy, which are important for understanding the stability and reactivity of the compound. nih.gov

The table below provides examples of computed molecular descriptors and the properties they relate to:

| Molecular Descriptor | Related Property | Computational Method |

| HOMO/LUMO Energies | Ionization potential, electron affinity, chemical reactivity. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | Electronic excitation energy, chemical stability. | DFT, Hartree-Fock |

| Dipole Moment | Polarity, solubility in polar solvents. | DFT, Hartree-Fock |

| Polarizability | Response to an external electric field, non-linear optical properties. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack, intermolecular interactions. nih.gov | DFT, Hartree-Fock |

These computational investigations provide a molecular-level understanding of the chemical and physical properties of this compound, guiding its synthesis and potential applications.

Future Outlook and Emerging Research Opportunities

Development of More Efficient and Selective Synthetic Routes

The synthesis of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl and its analogs predominantly relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone methodology. gre.ac.ukmdpi.com Future research will likely focus on enhancing the efficiency and selectivity of these synthetic pathways.

One promising area is the development of more active and robust palladium catalysts. For instance, palladium nanoparticle (PdNP) catalysts are gaining attention as they offer a high surface-area-to-volume ratio, leading to superior catalytic activity and selectivity. mdpi.compreprints.orgguildhe.ac.ukresearchgate.net The immobilization of these nanoparticles on various supports, such as biopolymers or magnetic nanosilica, can improve their stability and facilitate recycling, aligning with the principles of sustainable chemistry. mdpi.compreprints.orgguildhe.ac.uk Research into novel palladium complexes, such as trans-dichloro bis((4ʹ-bromobiphenyl-4-yl)diphenylphosphine)palladium(II), has also shown high efficiency in Suzuki-Miyaura and Mizoroki-Heck coupling reactions for synthesizing biphenyl (B1667301) derivatives. kaznu.kz

Furthermore, optimizing reaction conditions continues to be a key research focus. This includes the systematic screening of catalysts, bases, additives, and solvents to improve yields and reduce reaction times. For example, the use of Pd(dbpf)Cl₂ as a catalyst with N-methyldicyclohexylamine as a base and tetrabutylammonium (B224687) chloride as an additive in dimethylformamide has been shown to be effective for challenging substrates in Heck reactions, a related cross-coupling method. organic-chemistry.org The development of protocols that are effective at room temperature would also represent a significant advancement in terms of energy efficiency. chemrxiv.org